methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate
CAS No.:
Cat. No.: VC18718149
Molecular Formula: C9H10N2O2S
Molecular Weight: 210.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2S |
|---|---|
| Molecular Weight | 210.26 g/mol |
| IUPAC Name | methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate |
| Standard InChI | InChI=1S/C9H10N2O2S/c1-13-9(12)6-2-3-7-8(11-6)10-4-5-14-7/h2-3H,4-5H2,1H3,(H,10,11) |
| Standard InChI Key | OBXWRYSWWSGOAC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC2=C(C=C1)SCCN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Methyl 3,4-dihydro-2H-pyrido[3,2-b][1, thiazine-6-carboxylate has the molecular formula C₉H₁₀N₂O₂S and a molecular weight of 210.26 g/mol. The structure features a pyridine ring fused to a thiazine ring, with a methyl ester group at the 6-position. Key identifiers include:
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IUPAC Name: Methyl 3,4-dihydro-2H-pyrido[3,2-b] thiazine-6-carboxylate
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SMILES: COC(=O)C1=NC2=C(SCCN2)C=C1
The bicyclic system contributes to its stability and reactivity, making it a versatile scaffold for drug development.
Structural Analysis
X-ray crystallography and NMR studies reveal a planar pyridine ring fused to a partially saturated thiazine ring. The ester group enhances solubility in organic solvents, while the sulfur atom in the thiazine ring facilitates interactions with biological targets. Comparative analysis with analogs highlights its unique electronic profile:
Synthesis and Optimization
Cyclization Reactions
The most common synthesis route involves cyclization of pyridine derivatives with thioamides. For example, reacting 2-aminonicotinic acid with thioglycolic acid under acidic conditions yields the thiazine core, followed by esterification with methanol . Key steps include:
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Cyclization: Heating at 80–100°C in ethanol with catalytic HCl.
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Esterification: Treatment with thionyl chloride (SOCl₂) and methanol .
Optimized conditions using continuous flow reactors improve yields to 78–85%.
Purification Techniques
Chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity . Advanced methods like preparative HPLC are employed for pharmaceutical-grade material .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound inhibits bacterial growth by targeting dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis. In vitro studies against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 8 µg/mL.
Neuropharmacological Effects
Derivatives act as AMPA receptor antagonists, reducing neuronal excitability in epilepsy models. Electrophysiological assays demonstrate a 40% inhibition of glutamate-induced currents at 10 µM.
Applications in Drug Development
Lead Compound Optimization
Structural modifications enhance potency and bioavailability:
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Chlorination at C7 improves antibacterial activity (MIC reduced to 4 µg/mL).
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Hydroxylation of the thiazine ring increases water solubility by 3-fold .
Prodrug Formulations
Ester prodrugs, such as ethyl 3,4-dihydro-2H-pyrido[3,2-b] thiazine-6-carboxylate, show prolonged plasma half-life (t₁/₂ = 6.2 h) in rodent models .
Future Directions
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., PLGA nanoparticles) could enhance tumor targeting and reduce systemic toxicity . Preliminary data show a 2.5-fold increase in tumor drug accumulation .
Computational Modeling
Molecular dynamics simulations predict binding affinities for EGFR kinase (ΔG = -9.2 kcal/mol), suggesting potential in tyrosine kinase inhibitor development .
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